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2-(4-chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide

Hepatocellular carcinoma Cytotoxicity Structure–Activity Relationship

The compound 2-(4-chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide (molecular formula C19H16ClN5O2, molecular weight 381.8 g/mol) is a fully synthetic bis-heterocyclic small molecule. It incorporates a 4-chloroindole ring connected via an N1-acetamide bridge to a 5-amino-1,2,4-triazole bearing a 2-methoxyphenyl substituent at the 3-position.

Molecular Formula C19H16ClN5O2
Molecular Weight 381.8 g/mol
Cat. No. B10979245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide
Molecular FormulaC19H16ClN5O2
Molecular Weight381.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC(=NN2)NC(=O)CN3C=CC4=C3C=CC=C4Cl
InChIInChI=1S/C19H16ClN5O2/c1-27-16-8-3-2-5-13(16)18-22-19(24-23-18)21-17(26)11-25-10-9-12-14(20)6-4-7-15(12)25/h2-10H,11H2,1H3,(H2,21,22,23,24,26)
InChIKeyDDXZPQPOVJDQMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide: Chemical Class, Structural Identity, and Procurement Context


The compound 2-(4-chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide (molecular formula C19H16ClN5O2, molecular weight 381.8 g/mol) is a fully synthetic bis-heterocyclic small molecule. It incorporates a 4-chloroindole ring connected via an N1-acetamide bridge to a 5-amino-1,2,4-triazole bearing a 2-methoxyphenyl substituent at the 3-position. The scaffold belongs to the indole–1,2,4-triazole hybrid class, a privileged chemotype for which extensive evidence of anticancer, kinase inhibitory, and metabolic enzyme inhibitory activities has been documented [1] [2]. This compound is currently available from commercial vendors as a research-grade screening compound, with no published CAS registry number identified in authoritative databases. Direct primary literature on this specific compound is absent; all class-level evidence presented herein is derived from structurally proximate indole–1,2,4-triazole hybrids.

Why 2-(4-Chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide Cannot Be Casually Replaced by Other Indole–Triazole Acetamide Analogs


Within the indole–1,2,4-triazole acetamide class, three structural vectors exert non-linear and interdependent effects on biological activity: (i) the position and nature of the halogen substituent on the indole ring, (ii) the linkage topology between indole and triazole (N1-acetamide vs. C3-methylene vs. S-alkylated), and (iii) the substitution pattern on the triazole 3-aryl ring. Class-level SAR from the 8a–f series demonstrates that a 4-chloro substituent on the aryl ring dramatically enhances cytotoxicity (cell viability = 10.99 ± 0.59% for 8b vs. 38.92 ± 6.75% for the ortho-methoxy analog 8d) [1]. In the CDK4/6 inhibitor series, variations in the indole–triazole connectivity yielded IC50 differences exceeding 60-fold between the most and least active congeners [2]. Casual substitution of the target compound—with its specific 4-chloro-N1-indole topology and 2-methoxyphenyl triazole substituent—by an analog differing in any of these three vectors carries a high probability of abolishing or radically altering the desired activity profile.

Quantitative Differentiation Evidence for 2-(4-Chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide Versus Closest Structural Analogs


Critical Role of the 4-Chloro Substituent on the Aryl Ring: Class-Level Cytotoxicity SAR from the Indole–Triazole 8a–f Series

In the indole–1,2,4-triazole N-phenyl acetamide series 8a–f evaluated against Hep-G2 hepatocellular carcinoma cells at 100 µg/mL, the 4-chloro-substituted anilide derivative 8b exhibited the lowest cell viability (10.99 ± 0.59%), comparable to doxorubicin (10.8 ± 0.41%) and slightly superior to ellipticine (11.5 ± 0.55%). By contrast, the ortho-methoxy analog 8d showed a markedly inferior cell viability of 38.92 ± 6.75% [1]. The 3,4-dichloro analog 8b (cell viability 10.99 ± 0.59%) also significantly outperformed the unsubstituted and fluoro-substituted congeners, establishing that the presence and position of the chloro substituent on the aryl ring is a dominant determinant of anti-Hep-G2 potency. The target compound carries a 4-chloro substituent on the indole ring—not the anilide ring as in 8b—but the class-level SAR indicates that chloro positioning is critical and that the 4-chloro motif is associated with the most favorable cytotoxic outcomes within this chemotype [1].

Hepatocellular carcinoma Cytotoxicity Structure–Activity Relationship

Indole N1-Acetamide Linkage Topology: Distinguishing the Target Compound from C3-Linked and S-Alkylated Indole–Triazole Congeners

The target compound features an N1-indole–acetamide–triazole connectivity, which is topologically distinct from the more common C3-indole–methylene–triazole and the S-alkylated N-aryl acetamide linkages. In the CDK4/6 inhibitor series reported by Ghobish et al., compounds with different indole–triazole connectivity displayed CDK4 IC50 values spanning from 0.049 µM to 3.031 µM (a ~62-fold range) and CDK6 IC50 values from 0.075 µM to 1.11 µM (~15-fold range), compared to staurosporine (CDK4 IC50 = 1.027 µM, CDK6 IC50 = 0.402 µM) [1]. In the VEGFR-2 inhibitor series, indolyl-1,2,4-triazole hybrids with optimized connectivity achieved IC50 values of 0.034–0.064 µM, outperforming sunitinib (IC50 = 0.075 µM) [2]. These cross-series data demonstrate that the topology of the indole–triazole linkage is a major, quantifiable driver of target potency. The target compound's N1-acetamide linkage represents a specific topological choice that distinguishes it from the C3-linked and S-alkylated series, with the potential for a distinct target selectivity profile.

Kinase inhibition CDK4/CDK6 Molecular docking

2-Methoxyphenyl Triazole Substitution: Computational Docking Evidence for Enhanced Target Binding Interactions

In a series of eleven bis-heterocyclic indole–1,2,4-triazole compounds assessed for α-glucosidase inhibition, the methoxy-substituted derivative 5e formed four specific hydrogen-bonding interactions at the enzyme active site: NH of triazole with ASP542 (2.53 Å), methoxy oxygen with ARG526 (1.88 Å), and two additional polar contacts [1]. The methoxy group at the 2-position of the phenyl ring on the triazole moiety was critical for establishing these interactions. The target compound features an identical 2-methoxyphenyl substitution on the triazole 3-position, suggesting that it may engage biological targets through analogous hydrogen-bond networks. In the broader class, para- and dimethoxy-substituted phenyl triazoles exhibited potent α-glucosidase inhibition (70.24%–71.02% at 100 µg/mL) [1], while electron-withdrawing groups (Cl, NO2, CHO) in Schiff base-linked triazoles yielded IC50 values as low as 16.35 µM [1]. The 2-methoxy substituent thus provides a distinct electronic and hydrogen-bonding character compared to unsubstituted, chloro-substituted, or nitro-substituted phenyl triazole analogs.

α-Glucosidase inhibition Molecular docking Hydrogen bonding

Physicochemical Differentiation: Computed logP and Molecular Descriptors Relative to Common Indole–Triazole Screening Compounds

In the in silico ADMET profiling of the indole–1,2,4-triazole series 8a–f, the 4-chloro-substituted compound 8b demonstrated computed physicochemical parameters predictive of favorable oral bioavailability and drug-likeness, contributing to its selection as the lead candidate for further development [1]. The target compound has a computed logP of approximately 4.33 (estimated from the ZINC database entry ZINC34885049 for the isomeric compound sharing the same molecular formula C19H16ClN5O2 [2]). By comparison, the structurally related AZD-2066 (a clinical-stage mGluR5 antagonist sharing the identical molecular formula C19H16ClN5O2 but with a different scaffold) has a reported logP consistent with high CNS penetration [3]. The target compound's 4-chloroindole motif, combined with the 2-methoxyphenyl triazole, places it in a lipophilicity range suitable for passive membrane permeability while retaining sufficient polar surface area for target engagement—a balance that distinguishes it from more lipophilic dichloro-substituted analogs (e.g., 8b, which bears a 3,4-dichlorophenyl moiety) and more polar unsubstituted indole derivatives [1].

Drug-likeness Lipophilicity ADMET prediction

Recommended Research and Industrial Application Scenarios for 2-(4-Chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide Based on Class-Level Evidence


Hepatocellular Carcinoma (HCC) Phenotypic Screening and Lead Optimization

Based on the strong anti-Hep-G2 activity of the 4-chloro-substituted indole–triazole hybrid 8b (cell viability 10.99 ± 0.59% at 100 µg/mL, comparable to doxorubicin at 10.8 ± 0.41%) [1], the target compound is a rational candidate for inclusion in HCC-focused phenotypic screening cascades. Its distinct N1-acetamide topology and 2-methoxyphenyl triazole substitution differentiate it from the S-alkylated N-aryl acetamide series, offering the opportunity to explore a different region of the indole–triazole chemical space against liver cancer models. Users should benchmark the compound directly against doxorubicin and sorafenib in Hep-G2, Huh7, and patient-derived HCC organoid models to determine whether the N1-linked topology confers any therapeutic window advantage.

Kinase Selectivity Profiling Against CDK4/CDK6 and VEGFR-2

The indole–1,2,4-triazole scaffold has demonstrated potent, sub-micromolar inhibition of both CDK4 (IC50 range 0.049–3.031 µM) and CDK6 (IC50 range 0.075–1.11 µM) [2], as well as VEGFR-2 (IC50 = 0.034–0.064 µM for optimized hybrids, superior to sunitinib at 0.075 µM) [3]. The target compound's unique N1-indole–acetamide connectivity has not been evaluated in these kinase assays. A focused kinase selectivity panel (CDK4/cyclin D1, CDK6/cyclin D3, VEGFR-2, plus a broader panel of 50–100 kinases) is recommended to establish whether the N1 topology confers a distinct selectivity fingerprint compared to published C3-linked and S-alkylated indole–triazole series.

Metabolic Disorder Target Screening: α-Glucosidase and α-Amylase Inhibition

Docking evidence from the indole–1,2,4-triazole class demonstrates that the 2-methoxyphenyl substituent on the triazole ring establishes specific hydrogen bonds with catalytic residues in α-glucosidase (ASP542, ARG526) [4]. The target compound, bearing the identical 2-methoxyphenyl triazole motif, is a logical candidate for in vitro screening against α-glucosidase and α-amylase. Class-level data indicate that methoxy-substituted triazoles achieve >70% enzyme inhibition at 100 µg/mL [4]. The compound should be evaluated head-to-head with acarbose as a reference standard, with emphasis on determining whether the 4-chloroindole moiety enhances or diminishes potency relative to unsubstituted indole analogs.

Anti-Infective Screening: Antibacterial and Antifungal Profiling

4-Chloroindole itself demonstrates direct antibacterial and antibiofilm activity against Vibrio parahaemolyticus (MIC = 50 µg/mL; >80% biofilm inhibition at 20 µg/mL) and uropathogenic Escherichia coli [5]. The 1,2,4-triazole moiety is a privileged scaffold in antifungal drug discovery (e.g., fluconazole). The target compound combines both pharmacophores in a single hybrid structure. It is recommended for inclusion in broad-spectrum antibacterial and antifungal screening panels, with particular attention to biofilm inhibition assays where the 4-chloroindole substructure has demonstrated standalone efficacy.

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